2-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide
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Overview
Description
2-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide is an organic compound that features a complex structure with a fluorophenyl group, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide typically involves multiple steps:
Formation of the furan-thiophene intermediate: This step involves the coupling of a furan derivative with a thiophene derivative under conditions such as Suzuki coupling or Stille coupling.
Introduction of the fluorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction where a fluorobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an acetamide derivative under conditions such as amidation or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid, sulfuric acid, or halogens.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Material Science: In optoelectronic applications, it may exhibit specific electronic properties, such as charge transport or light emission, due to its conjugated structure.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The presence of the fluorophenyl group in this compound imparts unique electronic properties, such as increased electronegativity and potential for specific interactions with biological targets or electronic devices. This makes it distinct from its chlorinated, brominated, or methylated counterparts.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S/c18-14-5-3-12(4-6-14)8-17(20)19-10-15-9-13(11-22-15)16-2-1-7-21-16/h1-7,9,11H,8,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHJFNKFVYNLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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